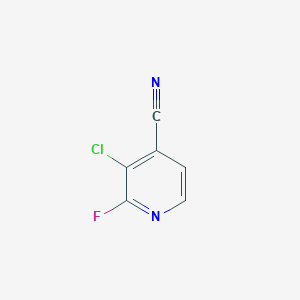
Pyrazine, 2-methoxy-5-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine, 2-methoxy-5-(trifluoromethyl)-: is a heterocyclic aromatic organic compound. It features a pyrazine ring substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 2-methoxy-5-(trifluoromethyl)- can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions. This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the chlorination and subsequent fluorination of pyrazine derivatives .
Industrial Production Methods: Industrial production of this compound often utilizes scalable methods that ensure high yield and purity. For instance, the synthesis of 2-chloro-5-trifluoromethoxypyrazine, a precursor, can be efficiently scaled up for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrazine, 2-methoxy-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of the methoxy or trifluoromethyl groups with other functional groups.
Coupling Reactions: Such as the Suzuki–Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Employed in Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrazine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, Pyrazine, 2-methoxy-5-(trifluoromethyl)- is used as a building block for synthesizing more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis .
Biology and Medicine: It is being explored for its potential use in drug design and development .
Industry: In the industrial sector, Pyrazine, 2-methoxy-5-(trifluoromethyl)- is used in the production of advanced materials and as a precursor for various chemical processes .
Mécanisme D'action
The mechanism of action of Pyrazine, 2-methoxy-5-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it could modulate enzyme activity or receptor binding .
Comparaison Avec Des Composés Similaires
2-Methyl-5-trifluoromethyl-pyrazine: Similar in structure but with a methyl group instead of a methoxy group.
Trifluoromethoxypyrazines: A broader class of compounds with similar trifluoromethoxy substituents.
Uniqueness: Pyrazine, 2-methoxy-5-(trifluoromethyl)- is unique due to the combination of its methoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and stability under various conditions .
Propriétés
Formule moléculaire |
C6H5F3N2O |
|---|---|
Poids moléculaire |
178.11 g/mol |
Nom IUPAC |
2-methoxy-5-(trifluoromethyl)pyrazine |
InChI |
InChI=1S/C6H5F3N2O/c1-12-5-3-10-4(2-11-5)6(7,8)9/h2-3H,1H3 |
Clé InChI |
GOYFQRQKJCAXEX-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(N=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



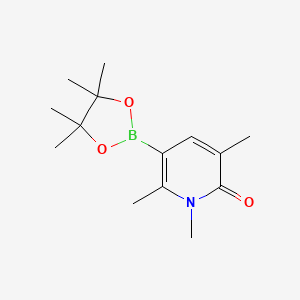
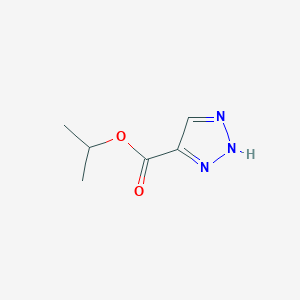
![(1S,3aR,7aR)-Octahydro-7a-methyl-1-[(1S)-1-[3-methyl-3-[(triethylsilyl)oxy]butoxy]ethyl]-4H-inden-4-one](/img/structure/B13978767.png)
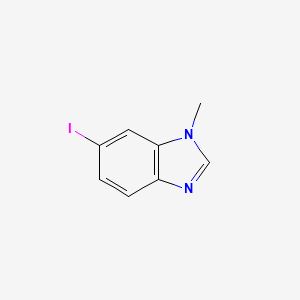

![3-(2-Carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide](/img/structure/B13978780.png)
![(R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal](/img/structure/B13978784.png)
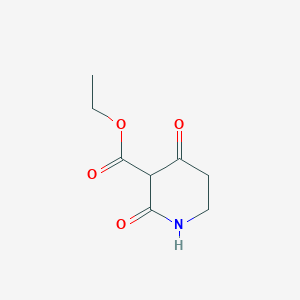
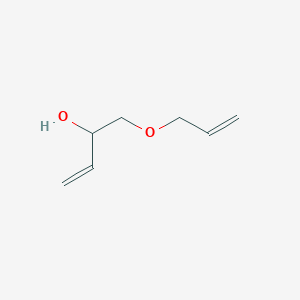
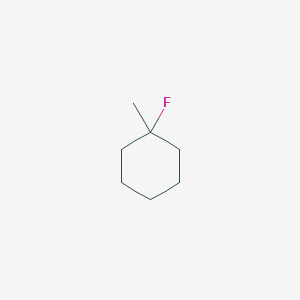
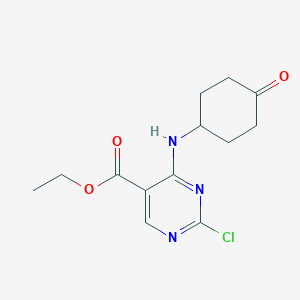
![6-Bromothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13978816.png)
